[4-((4S)-Fluoro-phenyl)-1-methyl-piperidin-(3S)-yl]-methanol [4-((4S)-Fluoro-phenyl)-1-methyl-piperidin-(3S)-yl]-methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16206158
InChI: InChI=1S/C13H18FNO/c1-15-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13,16H,6-9H2,1H3/t11-,13?/m0/s1
SMILES:
Molecular Formula: C13H18FNO
Molecular Weight: 223.29 g/mol

[4-((4S)-Fluoro-phenyl)-1-methyl-piperidin-(3S)-yl]-methanol

CAS No.:

Cat. No.: VC16206158

Molecular Formula: C13H18FNO

Molecular Weight: 223.29 g/mol

* For research use only. Not for human or veterinary use.

[4-((4S)-Fluoro-phenyl)-1-methyl-piperidin-(3S)-yl]-methanol -

Specification

Molecular Formula C13H18FNO
Molecular Weight 223.29 g/mol
IUPAC Name [(3S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol
Standard InChI InChI=1S/C13H18FNO/c1-15-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13,16H,6-9H2,1H3/t11-,13?/m0/s1
Standard InChI Key CXRHUYYZISIIMT-AMGKYWFPSA-N
Isomeric SMILES CN1CCC([C@@H](C1)CO)C2=CC=C(C=C2)F
Canonical SMILES CN1CCC(C(C1)CO)C2=CC=C(C=C2)F

Introduction

Chemical Identity and Stereochemical Configuration

Structural Characteristics

(3S,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl-methanol belongs to the piperidine methanol family, characterized by a six-membered nitrogen-containing ring (piperidine) substituted with a fluorophenyl group at the 4-position, a methyl group at the 1-position, and a hydroxymethyl group at the 3-position. The stereochemistry at the 3- and 4-positions is critical, as enantiomeric forms exhibit differing pharmacological profiles. The (3S,4S) configuration corresponds to the trans isomer, which is pharmacologically inactive but serves as a key impurity in Paroxetine synthesis .

Synonyms and Registry Information

This compound is referenced under multiple designations:

  • IUPAC Name: [(3S,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol

  • CAS Numbers:

    • 100332-20-5 (Paroxol)

    • 109887-53-8 (racemic mixture)

  • Other Aliases: trans-Paroxol, Paroxetine Impurity 8, 3-Piperidinemethanol-4-(4-fluorophenyl)-1-methyl-(3S,4S) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (3S,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl-methanol typically involves stereoselective reduction and resolution steps. A common pathway includes:

  • Friedel-Crafts Alkylation: Introduction of the 4-fluorophenyl group to a piperidine precursor.

  • Methylation: Quaternization of the piperidine nitrogen using methylating agents like methyl iodide.

  • Hydroxymethylation: Reduction of a ketone intermediate to the hydroxymethyl derivative via catalytic hydrogenation or borohydride reduction .

Physicochemical Properties

Thermal and Physical Data

PropertyValueSource
Melting Point119–121°C (racemic) ChemicalBook
122.5–122.9°C (enantiopure) Chemsrc
Boiling Point300.3±42.0°C (predicted) ChemicalBook
Density1.1±0.1 g/cm³ Chemsrc
Flash Point135.4±27.9°C Chemsrc
Vapour Pressure0.0±0.7 mmHg at 25°C Chemsrc

Spectroscopic and Chromatographic Profiles

  • LogP: 1.66, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • PSA (Polar Surface Area): 23.47 Ų, reflecting hydrogen-bonding capacity .

  • Exact Mass: 223.137238 Da, confirmed via high-resolution mass spectrometry .

Pharmacological and Regulatory Relevance

Role in Paroxetine Production

As a stereoisomeric impurity, (3S,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl-methanol is monitored during Paroxetine manufacturing to ensure compliance with regulatory limits (typically <0.15% w/w). Its presence arises from incomplete stereochemical control during synthesis, necessitating rigorous chromatographic purification .

Toxicological Considerations

While the compound itself lacks therapeutic activity, its structural similarity to Paroxetine mandates stringent impurity profiling. Studies indicate no significant acute toxicity, but chronic exposure limits are enforced due to potential enantiomeric interference .

Analytical Characterization

Chromatographic Methods

  • HPLC: Reverse-phase C18 columns with UV detection at 254 nm, using acetonitrile-phosphate buffer mobile phases .

  • Chiral GC: Capillary columns (e.g., Chirasil-Dex) to resolve enantiomers, critical for quantifying isomeric purity .

Spectroscopic Techniques

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 3.65–3.55 (m, 2H, CH₂OH), 2.95–2.80 (m, 1H, piperidine-H), 2.45 (s, 3H, N-CH₃) .

  • IR: Broad O-H stretch at 3300 cm⁻¹, C-F vibration at 1220 cm⁻¹ .

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